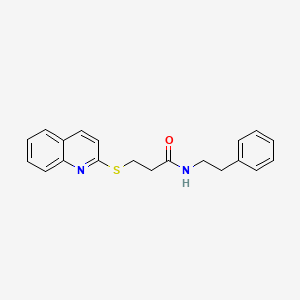

![molecular formula C29H29N3O5 B2528934 N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide CAS No. 932308-98-0](/img/structure/B2528934.png)

N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

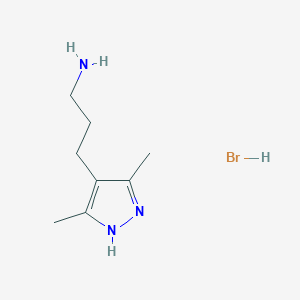

The compound appears to be a complex organic molecule that may be related to quinoxaline and quinoline derivatives. These types of compounds are often studied for their potential pharmacological properties, particularly in the context of cancer research due to their ability to interact with various biological targets.

Synthesis Analysis

The synthesis of related quinoxaline and quinoline derivatives has been reported in the literature. For instance, a series of quinoxaline derivatives were prepared from 3-phenylquinoxaline-2(1H)-thione using chemoselective reactions with soft electrophiles . Similarly, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through a Passerini three-component reaction involving an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, carried out in water at room temperature with quantitative yields . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of the compound likely features a quinoline core, which is a common scaffold in medicinal chemistry due to its presence in many biologically active molecules. The compound also contains additional functional groups such as an acetamide and a dioxino moiety, which could influence its binding affinity and selectivity to biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of the compound have not been detailed in the provided papers, the general reactivity of similar compounds can be inferred. Quinoxaline and quinoline derivatives are known to undergo various chemical reactions, including electrophilic and nucleophilic substitutions, which can be utilized to further modify the compound and enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of aromatic rings, acetamide groups, and a dioxino ring system suggests that the compound would exhibit a certain degree of lipophilicity, which is important for its potential as a drug candidate. The compound's solubility, stability, and reactivity would be key factors to consider in its development and application.

Relevant Case Studies

The provided papers do not mention specific case studies involving the exact compound . However, related compounds have been evaluated for their anticancer properties. For instance, certain quinoxaline derivatives showed inhibitory action on HCT-116 and MCF-7 cancer cells, with one compound exhibiting significant inhibitory action at low micromolar concentrations . These findings suggest that the compound could also possess anticancer activity, warranting further investigation.

properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N3O5/c1-18-5-4-6-19(2)28(18)31-27(33)17-32-24-15-26-25(36-11-12-37-26)14-20(24)13-21(29(32)34)16-30-22-7-9-23(35-3)10-8-22/h4-10,13-15,30H,11-12,16-17H2,1-3H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIMEJDWUALILE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

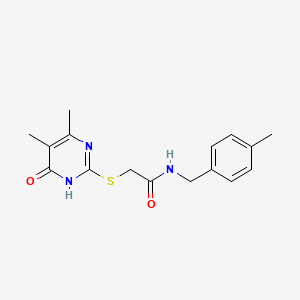

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2528851.png)

![2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2528854.png)

![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)

![2-[(4-bromophenyl)formamido]-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2528857.png)

![1-[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2528860.png)

![(2Z)-7-hydroxy-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2528863.png)

![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)

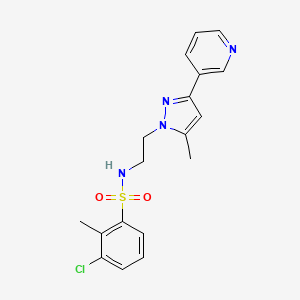

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)